molecular formula C4H6ClIO B14629608 2-Iodo-2-methylpropanoyl chloride CAS No. 54468-35-8

2-Iodo-2-methylpropanoyl chloride

Cat. No.: B14629608
CAS No.: 54468-35-8
M. Wt: 232.45 g/mol
InChI Key: JEPZCYHEWJSEDP-UHFFFAOYSA-N
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Description

2-Iodo-2-methylpropanoyl chloride is an organic compound with the molecular formula C4H7ClIO It is a derivative of propanoyl chloride, where one of the hydrogen atoms on the alpha carbon is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-2-methylpropanoyl chloride can be synthesized through the iodination of 2-methylpropanoyl chloride. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to facilitate the introduction of the iodine atom into the molecule. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

2-Iodo-2-methylpropanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of specialized materials with unique properties.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-iodo-2-methylpropanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the iodine atom makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylpropanoyl chloride
  • 2-Bromo-2-methylpropanoyl chloride
  • 2-Fluoro-2-methylpropanoyl chloride

Uniqueness

2-Iodo-2-methylpropanoyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The larger atomic size and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

54468-35-8

Molecular Formula

C4H6ClIO

Molecular Weight

232.45 g/mol

IUPAC Name

2-iodo-2-methylpropanoyl chloride

InChI

InChI=1S/C4H6ClIO/c1-4(2,6)3(5)7/h1-2H3

InChI Key

JEPZCYHEWJSEDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)Cl)I

Origin of Product

United States

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